molecular formula C9H10N2O2S B1278053 1-(4-cyanophenyl)-N-methylmethanesulfonamide CAS No. 191868-23-2

1-(4-cyanophenyl)-N-methylmethanesulfonamide

Cat. No. B1278053
CAS RN: 191868-23-2
M. Wt: 210.26 g/mol
InChI Key: NSAYQWWKIGFZQZ-UHFFFAOYSA-N
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Description

The compound 1-(4-cyanophenyl)-N-methylmethanesulfonamide is a chemical entity that appears to be related to a class of sulfonamide-based inhibitors. These inhibitors are designed to target carbonic anhydrase (CA), a metalloenzyme that plays a crucial role in various physiological processes. The compound is likely to possess a sulfonamide functional group, which is known for its ability to bind to the zinc ion in the active site of CA, thereby inhibiting its activity.

Synthesis Analysis

The synthesis of related N-cyanomethyl aromatic sulfonamides, which may share structural similarities with this compound, involves the reaction of arylsulfonyl halides with aminoacetonitrile to yield various derivatives with different aryl moieties . This method could potentially be applied to synthesize the compound by using a 4-cyanophenylsulfonyl halide as the starting material.

Molecular Structure Analysis

The molecular structure of this compound is not explicitly detailed in the provided papers. However, based on the general structure of N-cyanomethylsulfonamides, it can be inferred that the compound would have a cyanomethyl group attached to a sulfonamide moiety, which is further connected to a 4-cyanophenyl group . The presence of the cyanophenyl group suggests potential interactions with the enzyme's active site.

Chemical Reactions Analysis

The chemical reactions involving sulfonamide derivatives can be complex. For instance, the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide from phenylmethanesulfamide and dimethyl oxalate is a two-stage process that includes the formation of a linear intermediate followed by cyclization . Although this reaction does not directly pertain to this compound, it provides insight into the reactivity of sulfonamide derivatives under basic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not described in the provided papers. However, the inhibitory activity of similar N-cyanomethylsulfonamides against various isoforms of carbonic anhydrase has been reported. For example, derivatives with 4-nitrophenyl, 4-iodophenyl, and pentafluorophenyl groups have shown moderate inhibitory activity against hCA II with inhibition constants in the nanomolar range . This suggests that the compound may also exhibit inhibitory properties, although its specific activity would need to be empirically determined.

Scientific Research Applications

Synthesis in Organic Chemistry

  • Vinylsulfones and Vinylsulfonamides Synthesis : A study explores the synthesis of various vinylsulfones and vinylsulfonamides, which exhibit biological activities and are used in synthetic organic chemistry. The work includes the synthesis of low molecular weight compounds like 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, starting from compounds including N,N-dimethylmethanesulfonamide (2020, Kharkov University Bulletin Chemical Series).

  • Cyanomethanesulfonyl Chloride Reactions : Another study discusses the transformation of cyanomethanesulfonamides into various derivatives such as alkoxymethylidene and aminomethylidene derivatives. This process contributes to the synthesis of different sulfonamide structures (2006, Monatshefte für Chemie / Chemical Monthly).

  • Asymmetric Cyclopropanations : A research highlights the use of Rhodium(II) N-(arylsulfonyl)prolinate in the synthesis of functionalized cyclopropanes. This study provides insights into key factors controlling the enantioselectivity of the synthesis process (1996, Journal of the American Chemical Society).

Structural and Molecular Studies

  • Structural Analysis : Research on the geometry and structure of N-(2-cyanophenyl)disulfonamides is presented, offering insights into their molecular structure. This includes analysis through nuclear magnetic resonance (NMR) and mass spectrometry (2021, Journal of Molecular Structure).

  • Electrochemical Reduction Studies : A study investigates the electrochemical reduction of compounds like p-nitrophenyl methyl sulfone and p-cyanophenyl methyl sulfone. It explores the behavior of electrogenerated radical anions of these compounds (2001, Journal of The Electrochemical Society).

Biocatalysis and Drug Metabolism

  • Drug Metabolism Studies : The application of biocatalysis to drug metabolism is explored, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis (2006, Drug Metabolism and Disposition).

Synthesis of Kinase Inhibitors

  • Sulfonamide-based Kinase Inhibitors : A report discusses the synthesis of sulfonamide-based kinase inhibitors, highlighting the use of 2,2,2-trifluoroethoxysulfonates. These compounds are potential inhibitors for the treatment of cancer (2010, Organic & biomolecular chemistry).

Safety and Hazards

The safety data sheet for a similar compound, 4-Cyanophenyl isocyanate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-cyanophenyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAYQWWKIGFZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Gaseous methylamine was introduced into a solution of 0.8 g (3.71 mMol) of 4-cyanobenzenemethanesulphonic acid chloride in 20 ml of tetrahydrofuran until a distinctly alkaline reaction was obtained. The mixture was stirred for a further hour at ambient temperature, the excess methylamine together with the solvent was distilled off in vacuo and the residue was triturated with diethylether. The crystals formed were suction filtered and dried. 420 mg (54% of theory) of colourless crystals were obtained, Mp. 151-152° C.
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0 (± 1) mol
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0.8 g
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reactant
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20 mL
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solvent
Reaction Step One

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